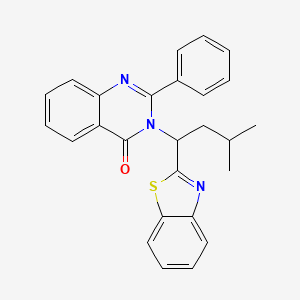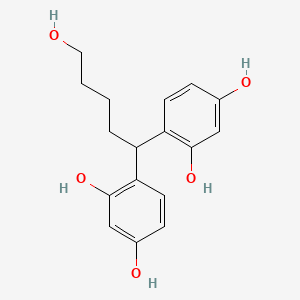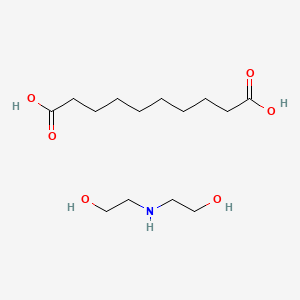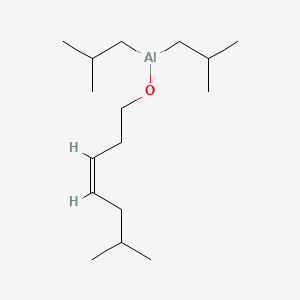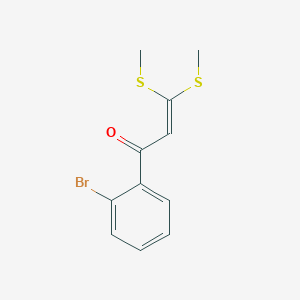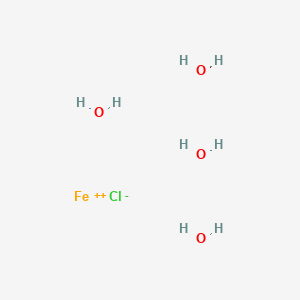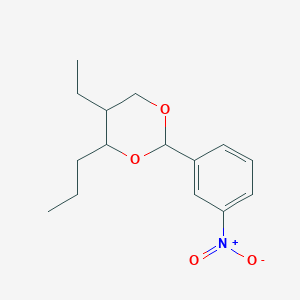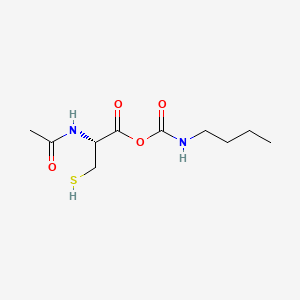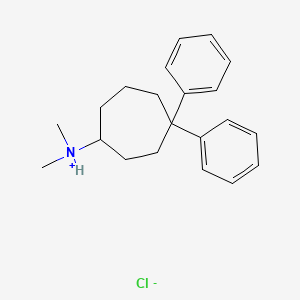
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a cycloheptyl group, two dimethyl groups, and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride typically involves the reaction of cycloheptylamine with N,N-dimethyl-4,4-diphenylmethane in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents such as toluene or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and other chemical products
Wirkmechanismus
The mechanism of action of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
2,2’-Dimethyl-4,4’-methylenebis(cyclohexylamine): Used in the production of epoxy resins and as a curing agent.
Uniqueness
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is unique due to its specific structure, which includes a cycloheptyl group and two phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
68716-21-2 |
|---|---|
Molekularformel |
C21H28ClN |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
(4,4-diphenylcycloheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-22(2)20-14-9-16-21(17-15-20,18-10-5-3-6-11-18)19-12-7-4-8-13-19;/h3-8,10-13,20H,9,14-17H2,1-2H3;1H |
InChI-Schlüssel |
PORIPOPUXJTWCL-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1CCCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
